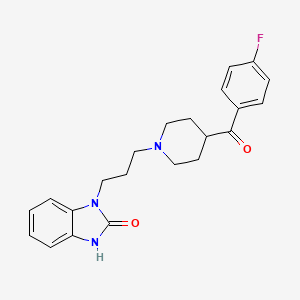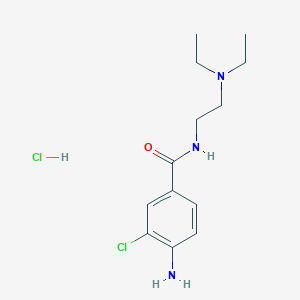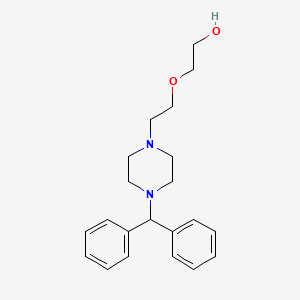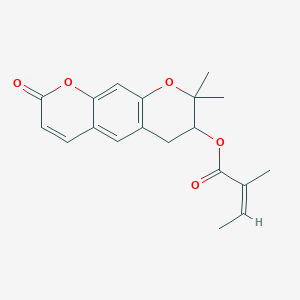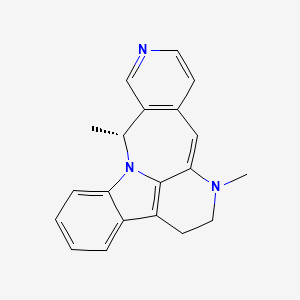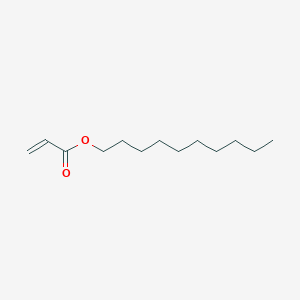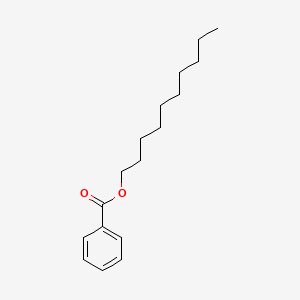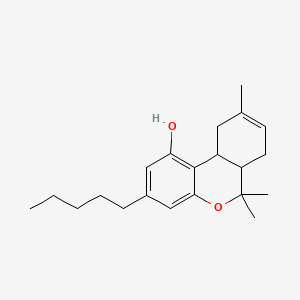
Delta-8-Tetrahidrocannabinol
Descripción general
Descripción
Delta 8-Tetrahydrocannabinol es un cannabinoide natural que se encuentra en la planta de cannabis. Es un isómero del Delta 9-Tetrahydrocannabinol, el principal componente psicoactivo del cannabis. Delta 8-Tetrahydrocannabinol es conocido por sus efectos psicoactivos más suaves en comparación con el Delta 9-Tetrahydrocannabinol, lo que lo convierte en una opción atractiva para quienes buscan los beneficios de los cannabinoides sin el intenso "subidón" .
Aplicaciones Científicas De Investigación
Delta 8-Tetrahydrocannabinol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de la síntesis y las reacciones de los cannabinoides.
Biología: Investigado por sus efectos en el sistema endocannabinoide y sus posibles beneficios terapéuticos.
Medicina: Explorado por sus propiedades antieméticas, ansiolíticas, analgésicas y neuroprotectoras.
Industria: Utilizado en la producción de diversos productos a base de cannabinoides.
Mecanismo De Acción
Delta 8-Tetrahydrocannabinol ejerce sus efectos principalmente interactuando con el sistema endocannabinoide, específicamente los receptores CB1 y CB2. Tiene una menor afinidad por estos receptores en comparación con el Delta 9-Tetrahydrocannabinol, lo que resulta en efectos psicoactivos más suaves. La investigación sugiere que el Delta 8-Tetrahydrocannabinol puede tener propiedades antieméticas, ansiolíticas, analgésicas y neuroprotectoras .
Compuestos similares:
Delta 9-Tetrahydrocannabinol: El principal componente psicoactivo del cannabis, conocido por sus potentes efectos.
Cannabidiol: Un cannabinoide no psicoactivo con diversas aplicaciones terapéuticas.
Cannabinol: Un cannabinoide levemente psicoactivo formado por la degradación del Delta 9-Tetrahydrocannabinol.
Singularidad: Delta 8-Tetrahydrocannabinol es único debido a sus efectos psicoactivos más suaves y su mejor estabilidad en comparación con el Delta 9-Tetrahydrocannabinol. Esto lo convierte en una opción preferible para aquellos que buscan los beneficios de los cannabinoides sin el intenso "subidón" .
Safety and Hazards
Δ8-THC products have not been evaluated or approved by the FDA for safe use and may be marketed in ways that put the public health at risk . The FDA has received adverse event reports involving Δ8-THC-containing products . Adverse events included, but were not limited to: hallucinations, vomiting, tremor, anxiety, dizziness, confusion, and loss of consciousness .
Análisis Bioquímico
Biochemical Properties
DELTA8-Tetrahydrocannabinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
DELTA8-Tetrahydrocannabinol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of DELTA8-Tetrahydrocannabinol is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DELTA8-Tetrahydrocannabinol change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of DELTA8-Tetrahydrocannabinol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
DELTA8-Tetrahydrocannabinol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
DELTA8-Tetrahydrocannabinol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of DELTA8-Tetrahydrocannabinol and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Delta 8-Tetrahydrocannabinol se puede sintetizar a partir del cannabidiol, un cannabinoide no psicoactivo que se encuentra en el cáñamo. El proceso implica disolver el cannabidiol en un disolvente orgánico no polar, agregar un ácido a la mezcla y agitar. Diferentes combinaciones de disolvente-ácido pueden producir resultados variables .
Métodos de producción industrial: La producción industrial de Delta 8-Tetrahydrocannabinol generalmente implica la conversión del cannabidiol extraído del cáñamo. Este proceso se prefiere debido a la baja ocurrencia natural de Delta 8-Tetrahydrocannabinol en las plantas de cannabis .
3. Análisis de las reacciones químicas
Tipos de reacciones: Delta 8-Tetrahydrocannabinol sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Reducción: Las reacciones de reducción pueden convertir el Delta 8-Tetrahydrocannabinol en formas menos activas.
Sustitución: Las reacciones de sustitución pueden modificar la estructura molecular, lo que podría alterar sus propiedades farmacológicas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen 11-hidroxi-Delta 8-Tetrahydrocannabinol y otros derivados que pueden tener diferentes grados de efectos psicoactivos .
Análisis De Reacciones Químicas
Types of Reactions: Delta 8-Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can convert Delta 8-Tetrahydrocannabinol to less active forms.
Substitution: Substitution reactions can modify the molecular structure, potentially altering its pharmacological properties.
Major Products: The major products formed from these reactions include 11-hydroxy-Delta 8-Tetrahydrocannabinol and other derivatives that may have varying degrees of psychoactive effects .
Comparación Con Compuestos Similares
Delta 9-Tetrahydrocannabinol: The primary psychoactive component in cannabis, known for its potent effects.
Cannabidiol: A non-psychoactive cannabinoid with various therapeutic applications.
Cannabinol: A mildly psychoactive cannabinoid formed by the degradation of Delta 9-Tetrahydrocannabinol.
Uniqueness: Delta 8-Tetrahydrocannabinol is unique due to its milder psychoactive effects and better stability compared to Delta 9-Tetrahydrocannabinol. This makes it a preferable option for those seeking the benefits of cannabinoids without the intense high .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for DELTA8-Tetrahydrocannabinol involves the conversion of cannabidiol (CBD) to Delta-8-THC through a series of chemical reactions.", "Starting Materials": [ "Cannabidiol (CBD)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)", "Ethanol (CH3CH2OH)", "Hexane (C6H14)" ], "Reaction": [ "CBD is dissolved in anhydrous methanol.", "HCl gas is bubbled through the solution to form CBD hydrochloride.", "The CBD hydrochloride is then dissolved in anhydrous ethanol.", "NaBH4 is added to the solution to reduce the CBD to Delta-8-THC.", "The resulting mixture is then heated under reflux with acetic acid to remove any remaining methanol and ethanol.", "The mixture is then cooled and extracted with hexane to isolate the Delta-8-THC.", "The Delta-8-THC is then purified through chromatography to obtain the final product." ] } | |
Número CAS |
5957-75-5 |
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1 |
Clave InChI |
HCAWPGARWVBULJ-SJORKVTESA-N |
SMILES isomérico |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O |
SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Apariencia |
Solid powder |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Δ⁸-THC interact with the endocannabinoid system?
A1: Δ⁸-THC binds to cannabinoid receptors, primarily CB1 receptors located in the central nervous system and CB2 receptors found mainly in the periphery. [, ] This interaction triggers a cascade of downstream effects, influencing various physiological processes. [, ]
Q2: What are the known downstream effects of Δ⁸-THC binding to cannabinoid receptors?
A2: Δ⁸-THC exhibits agonist activity at cannabinoid receptors, meaning it activates them. [, ] While the exact mechanisms are still being investigated, research suggests Δ⁸-THC influences pain perception, body temperature regulation, and motor function. [, ]
Q3: What is the molecular formula and weight of Δ⁸-THC?
A3: The molecular formula of Δ⁸-THC is C₂₁H₃₀O₂, and its molecular weight is 314.46 g/mol. []
Q4: Are there any specific spectroscopic data available for Δ⁸-THC characterization?
A4: Yes, researchers utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize Δ⁸-THC and its metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy assists in determining structural features and conformations. []
Q5: Have computational methods been employed in Δ⁸-THC research?
A5: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to Δ⁸-THC analogues. [] These computational approaches help researchers understand the relationship between a molecule's structure and its biological activity.
Q6: How does modifying the side chain of Δ⁸-THC affect its activity?
A6: Studies on Δ⁸-THC analogues reveal that altering the length and substituents on the C3 side chain significantly impacts binding affinity to CB1 and CB2 receptors and, consequently, in vivo potency. [, ] For example, introducing bulky bornyl substituents at the C3 position influences receptor subtype selectivity. []
Q7: Are there specific structural modifications that increase Δ⁸-THC potency?
A7: Yes, incorporating a cyano group or an amide substituent in the side chain of a Δ⁸-THC analogue, specifically 1',1'-dimethyl-Δ⁸-THC, has been shown to enhance potency. [] This highlights the importance of specific functional groups in influencing cannabinoid activity.
Q8: Do structural changes impact Δ⁸-THC's interaction with the CB1 receptor?
A8: Absolutely. Research on 1',1'-dimethylalkyl-Δ⁸-THC analogues indicates that side chain length is crucial for optimal interaction with the CB1 receptor. [] There seems to be an ideal length that allows the side chain to loop back near the phenolic ring of the molecule, maximizing binding affinity.
Q9: What is known about the stability of Δ⁸-THC in acidic solutions?
A9: Research shows that Δ⁸-THC undergoes a biphasic degradation process in acidic solutions. [] This degradation leads to the formation of various compounds, including cannabinol, cannabidiol, and other breakdown products.
Q10: What is the metabolic pathway of Δ⁸-THC in the body?
A10: Δ⁸-THC is metabolized in the liver, similar to Δ⁹-THC. [] One identified metabolite is 11-nor-Δ⁸-tetrahydrocannabinol-9-carboxylic acid (11-nor-Δ⁸-THC-9-COOH). []
Q11: How is Δ⁸-THC distributed in the body after administration?
A11: While research on the specific distribution pattern of Δ⁸-THC is limited, studies using radioactively labeled Δ⁸-THC in marmosets showed accumulation in brain regions associated with motor function, auditory and visual pathways, and other specific structures. []
Q12: Has Δ⁸-THC demonstrated any antitumor activity in research?
A12: Yes, in vivo studies using mice models have shown that Δ⁸-THC can retard the growth of Lewis lung adenocarcinoma. [] The cannabinoid also increased the mean survival time of mice with this specific type of tumor.
Q13: How does Δ⁸-THC affect DNA synthesis in cancer cells?
A13: In vitro experiments using isolated Lewis lung cells demonstrated that Δ⁸-THC could dose-dependently inhibit DNA synthesis. [, ] This effect suggests a potential mechanism for the cannabinoid's antitumor activity.
Q14: Does Δ⁸-THC impact pain perception in animal models?
A14: Research in rats has shown that Δ⁸-THC possesses analgesic properties. [, ] Both acute and chronic administration of the cannabinoid led to a reduction in pain sensitivity, highlighting its potential for pain management.
Q15: What are the known acute effects of Δ⁸-THC on heart rate in rats?
A15: Studies show that Δ⁸-THC can induce a dose-dependent decrease in heart rate (negative chronotropic effect) in rats. [] This effect highlights the potential cardiovascular influence of the cannabinoid.
Q16: Can Δ⁸-THC be administered topically?
A16: Research indicates that Δ⁸-THC can permeate human skin. [] This finding suggests potential for topical formulations of the cannabinoid, although further investigation is needed to determine efficacy and optimal delivery methods.
Q17: What analytical techniques are commonly used to study Δ⁸-THC?
A17: Researchers frequently employ gas chromatography, often coupled with mass spectrometry (GC-MS), to identify and quantify Δ⁸-THC and its metabolites in biological samples. [, ] This technique allows for sensitive and specific detection of the cannabinoid.
Q18: What methods are used to quantify Δ⁸-THC and its metabolites in plasma?
A18: Liquid chromatography-mass spectrometry (LC-MS) coupled with a simple liquid-liquid extraction technique has been used to determine Δ⁸-THC and 11-nor-Δ⁸-THC-9-COOH concentrations in guinea pig plasma. []
Q19: Has a water-soluble form of Δ⁸-THC been synthesized?
A19: Yes, researchers have successfully synthesized a water-soluble phosphate ester of Δ⁸-THC. [, ] This development is significant as it could potentially improve the bioavailability and delivery of the cannabinoid for therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


